molecular formula C13H10ClN5O2 B13140478 Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate

Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate

Cat. No.: B13140478
M. Wt: 303.70 g/mol
InChI Key: PIOWNAKUNBRHNK-UHFFFAOYSA-N
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Description

Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate is a chemical compound with the molecular formula C13H10ClN5O2. It is a derivative of purine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate typically involves the reaction of 2-amino-6-chloropurine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alkoxides

    Catalysts: DABCO

    Solvents: Dichloromethane, water

    Conditions: Room temperature for substitution reactions, reflux for hydrolysis

Major Products

Scientific Research Applications

Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests it may interfere with nucleic acid synthesis and function .

Properties

Molecular Formula

C13H10ClN5O2

Molecular Weight

303.70 g/mol

IUPAC Name

benzyl 2-amino-6-chloropurine-9-carboxylate

InChI

InChI=1S/C13H10ClN5O2/c14-10-9-11(18-12(15)17-10)19(7-16-9)13(20)21-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,15,17,18)

InChI Key

PIOWNAKUNBRHNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N2C=NC3=C2N=C(N=C3Cl)N

Origin of Product

United States

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